1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxyphenyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxyphenyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C23H22N4O4S2 and its molecular weight is 482.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxyphenyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a novel organic molecule with significant potential in pharmacology. Its structural complexity, characterized by the presence of a dioxidotetrahydrothiophene moiety and a pyrazolo[3,4-b]pyridine scaffold, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.
- Molecular Formula : C22H24N4O3S
- Molecular Weight : 468.57 g/mol
- Structural Features :
- Dioxidotetrahydrothiophene moiety
- Pyrazolo[3,4-b]pyridine core
- Methoxy and thiophene substituents
The compound has been identified as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator . This mechanism is crucial for modulating neuronal excitability and influencing various physiological processes such as:
- Neurotransmitter release
- Cardiovascular function
- Regulation of synaptic transmission
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
Preliminary studies suggest that derivatives of pyrazolo[3,4-b]pyridine compounds show significant anticancer properties. For instance:
- In vitro studies demonstrated that related compounds can inhibit tumor growth and induce apoptosis in cancer cell lines such as MCF-7 and HCT-116 at IC50 values ranging from 0.3 to 24 µM .
Neuroprotective Effects
The activation of GIRK channels by this compound could potentially lead to neuroprotective effects, making it a candidate for treating neurological disorders characterized by excitotoxicity.
Selectivity and Potency
Compared to other pyrazolo[3,4-b]pyridine derivatives, this compound displays enhanced selectivity for GIRK channels, which may translate into fewer side effects and improved therapeutic profiles .
Data Table: Biological Activities of Related Compounds
Compound Name | Activity Type | IC50 (µM) | Notes |
---|---|---|---|
Compound 5i | Dual EGFR/VGFR2 inhibitor | 0.3 (EGFR), 7.60 (VGFR2) | Effective in MCF-7 model |
Compound A | GIRK Channel Activator | TBD | Potential neuroprotective effects |
Compound B | Cytotoxic Agent | 12.5 | Induces apoptosis in HCT-116 cells |
Case Studies
-
Study on Anticancer Properties :
- A study investigated the effects of several pyrazolo[3,4-b]pyridine derivatives on MCF-7 breast cancer cells. The tested compounds showed varying degrees of cytotoxicity, with some inducing significant apoptosis and inhibiting cell migration.
- Results indicated that the structural modifications significantly influenced the biological activity .
-
Neuroprotective Mechanism Exploration :
- Research focused on the neuroprotective effects of GIRK channel activators revealed that compounds similar to our target compound could reduce neuronal damage in models of excitotoxicity.
- The study highlighted the potential application of these compounds in neurodegenerative diseases .
Properties
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-N-(4-methoxyphenyl)-3-methyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4S2/c1-14-21-18(23(28)24-15-5-7-17(31-2)8-6-15)12-19(20-4-3-10-32-20)25-22(21)27(26-14)16-9-11-33(29,30)13-16/h3-8,10,12,16H,9,11,13H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPSMAPCPEYIBTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(=O)NC4=CC=C(C=C4)OC)C5CCS(=O)(=O)C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.